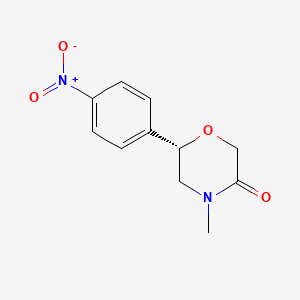![molecular formula C14H20O3 B14185423 (2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol CAS No. 917839-15-7](/img/structure/B14185423.png)
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol is a chiral organic compound with a complex structure It features a hex-4-en-3-ol backbone with a methoxyphenyl group attached via a methoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol typically involves several steps. One common method starts with the preparation of the hex-4-en-3-ol backbone, followed by the introduction of the methoxyphenyl group. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule. For example, the Mitsunobu reaction is a common technique used to introduce the methoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents and advanced purification techniques such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hex-4-en-3-ol backbone can be reduced to form a saturated alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bond can produce a saturated alcohol .
Aplicaciones Científicas De Investigación
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hexane-3-ol: Similar structure but lacks the double bond.
(2S,3S)-2-[(4-methoxyphenyl)methoxy]butane-3-ol: Shorter carbon chain.
(2S,3S)-2-[(4-ethoxyphenyl)methoxy]hex-4-en-3-ol: Ethoxy group instead of methoxy.
Uniqueness
The presence of the double bond in the hex-4-en-3-ol backbone and the methoxyphenyl group makes (2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol unique.
Propiedades
Número CAS |
917839-15-7 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol |
InChI |
InChI=1S/C14H20O3/c1-4-5-14(15)11(2)17-10-12-6-8-13(16-3)9-7-12/h4-9,11,14-15H,10H2,1-3H3/t11-,14-/m0/s1 |
Clave InChI |
HURCKZSDEQEZHG-FZMZJTMJSA-N |
SMILES isomérico |
CC=C[C@@H]([C@H](C)OCC1=CC=C(C=C1)OC)O |
SMILES canónico |
CC=CC(C(C)OCC1=CC=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B14185350.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)


![4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid](/img/structure/B14185363.png)

![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B14185367.png)

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-serine](/img/structure/B14185400.png)
![2-{(2S)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14185404.png)
![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)
![2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B14185420.png)
